![molecular formula C15H14 B13791208 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene CAS No. 815579-20-5](/img/structure/B13791208.png)
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is a complex organic compound with the molecular formula C9H10. It is a member of the tricyclic hydrocarbons, characterized by its unique three-ring structure. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reagents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.2.1.0~2,5~]nona-3,7-diene: A similar tricyclic hydrocarbon without the phenyl group.
3-Methyl-4-phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene: A derivative with a methyl group in addition to the phenyl group.
Uniqueness
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This makes it a valuable compound for studying the effects of aromatic substitution on tricyclic hydrocarbons.
Propriétés
Numéro CAS |
815579-20-5 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-phenyltricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C15H14/c1-2-4-10(5-3-1)13-9-14-11-6-7-12(8-11)15(13)14/h1-7,9,11-12,14-15H,8H2 |
Clé InChI |
VCBXHVZTTMMAIK-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




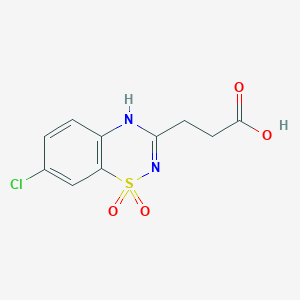
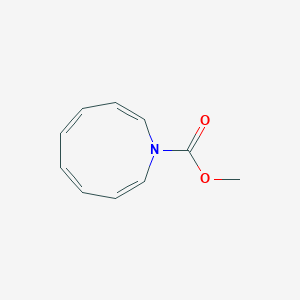
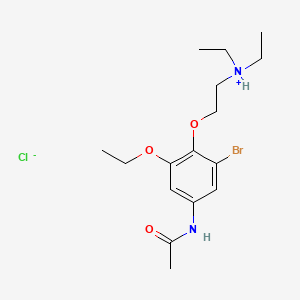
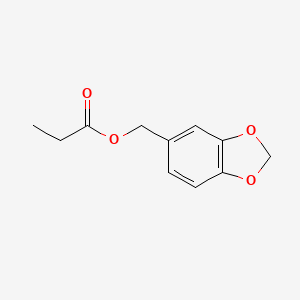
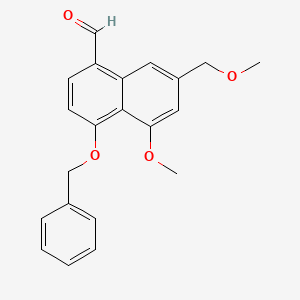
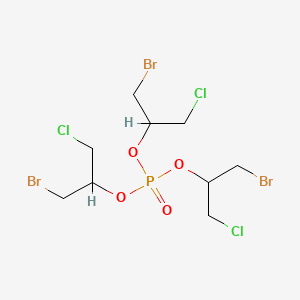
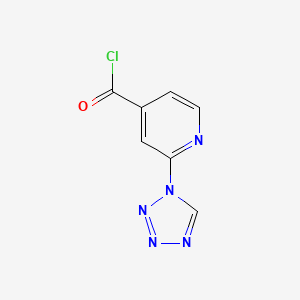
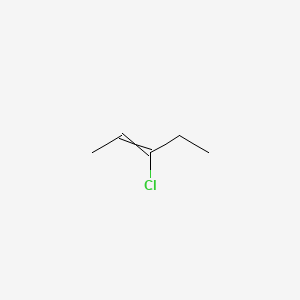
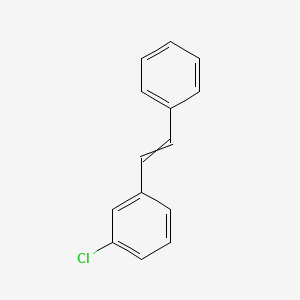
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
